molecular formula C12H16ClFN2 B5142908 N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine

N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine

Cat. No. B5142908
M. Wt: 242.72 g/mol
InChI Key: BZJNYLDXTWJKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine, also known as CFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFP belongs to the class of piperidine-based compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine exerts its pharmacological effects by binding to dopamine receptors in the brain. Specifically, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been shown to bind to the D2 receptor subtype, which is involved in the regulation of dopamine neurotransmission. By binding to this receptor, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine can modulate the activity of dopamine neurons, leading to changes in behavior and physiological processes.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and locomotor suppression. In animal studies, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been shown to produce dose-dependent analgesia, which is mediated by its activity at the D2 receptor. Additionally, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been shown to produce sedation and locomotor suppression, which are likely due to its effects on the central nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine in lab experiments is its specificity for the D2 receptor subtype. This allows researchers to study the effects of dopamine receptor modulation on behavior and physiological processes with a high degree of precision. Additionally, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been shown to have a relatively low toxicity profile, making it a safe and effective tool for research.
One limitation of N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has a relatively short half-life, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine. One area of interest is the development of new drugs based on the structure of N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine that can target dopamine receptors with greater specificity and efficacy. Additionally, further research is needed to fully elucidate the mechanisms underlying the analgesic and sedative effects of N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine, as well as its potential as a treatment for neurological disorders. Finally, studies exploring the pharmacokinetics and pharmacodynamics of N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine in humans are needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine involves the reaction of 3-chloro-4-fluoroaniline with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been investigated for its ability to modulate the activity of dopamine receptors, which are implicated in various neurological disorders such as Parkinson's disease and schizophrenia. In pharmacology, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been studied for its potential as a novel analgesic agent, as it has been shown to possess opioid-like activity. In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been evaluated for its potential as a lead compound for the development of new drugs targeting dopamine receptors.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c1-16-6-4-9(5-7-16)15-10-2-3-12(14)11(13)8-10/h2-3,8-9,15H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJNYLDXTWJKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine

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